(Phe1,ser2)-thrombin receptor activator peptide 6
CAS No.:
Cat. No.: VC17944108
Molecular Formula: C34H56N10O9
Molecular Weight: 748.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C34H56N10O9 |
---|---|
Molecular Weight | 748.9 g/mol |
IUPAC Name | 4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)43-25(33(52)53)16-27(36)46)41-31(50)24(14-19(3)4)42-32(51)26(17-45)44-28(47)21(35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,50)(H,42,51)(H,43,48)(H,44,47)(H,52,53)(H4,37,38,39) |
Standard InChI Key | NOLJYRUJKYFVMZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N |
Introduction
Structural and Chemical Properties of TRAP-6
Sequence and Molecular Characteristics
TRAP-6 is a six-amino-acid peptide with the sequence SFLLRN, corresponding to residues 42–47 of the human thrombin receptor (PAR1) . Its molecular formula is , yielding a molecular weight of 748.87 g/mol . The peptide is synthesized with >95% purity and is typically distributed as a trifluoroacetic acid (TFA) salt, though desalting options are available for specific experimental needs .
Table 1: Technical Specifications of TRAP-6
Property | Detail |
---|---|
Sequence (1-letter) | SFLLRN |
Molecular Weight | 748.87 g/mol |
Purity | >95% |
Counter-Ion | TFA (optional removal) |
Storage | Lyophilized at -20°C |
The N-terminal serine residue (position 1) and phenylalanine (position 2) are critical for PAR1 binding and activation, as mutagenesis studies have shown . Notably, the designation "(Phe¹,Ser²)" appears to reflect a nonstandard nomenclature, as the canonical sequence begins with serine. This discrepancy may arise from alternative labeling conventions in certain literature, but the consensus sequence remains SFLLRN .
Solubility and Stability
TRAP-6 is soluble in aqueous buffers, though solubility can be enhanced using dimethyl sulfoxide (DMSO) or acetic acid. Lyophilized peptides are stable for extended periods when stored at -20°C, but reconstituted solutions should be used promptly to prevent degradation .
Mechanism of Action: PAR1 Activation and Signaling
PAR1 Structure and Function
Protease-activated receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) highly expressed in platelets, endothelial cells, and astrocytes . Thrombin cleaves PAR1’s extracellular N-terminal domain, exposing a tethered ligand (SFLLRN) that binds intramolecularly to activate the receptor. TRAP-6 mimics this ligand, inducing receptor conformation changes without proteolysis .
TRAP-6 Binding Dynamics
Recent molecular modeling studies using AlphaFold2 and HADDOCK have revealed that TRAP-6 binds PAR1 through a T-shaped π-stacking interaction between its phenylalanine residue (F2) and tyrosine 360 (Y360) on the receptor . This interaction stabilizes the active receptor conformation, triggering Gαq/11-mediated signaling cascades. The half-maximal effective concentration (EC50) for platelet aggregation induction is 0.8 μM, underscoring its potency .
Key Signaling Pathways:
-
Platelet Activation: TRAP-6 induces phospholipase C (PLC) activation, leading to inositol trisphosphate (IP3)-mediated calcium release and thromboxane A2 synthesis .
-
Cytoprotection in Astrocytes: TRAP-6 activates ERK1/2 pathways, mitigating apoptosis during hypoglycemia .
-
YAP/TAZ Regulation: The peptide stimulates yes-associated protein (YAP) translocation, influencing cell proliferation and survival .
Applications in Biomedical Research
Cardiovascular and Hematological Studies
TRAP-6 is widely used to model thrombosis and hemostasis. In platelet-rich plasma, it elicits rapid aggregation, making it invaluable for antiplatelet drug screening . For example, studies combining TRAP-6 with P2X1 receptor agonists have demonstrated synergistic effects on thrombus formation .
Neuroprotective Applications
In astrocyte cultures, TRAP-6 reduces glucose deprivation-induced apoptosis by upregulating survival pathways . This has implications for treating ischemic brain injury, though in vivo studies are needed to validate therapeutic potential.
Cancer Research
PAR1 activation by TRAP-6 promotes epithelial-mesenchymal transition (EMT) in cancer cells via YAP signaling, suggesting a role in metastasis . Inhibiting PAR1-TRAP-6 interactions could thus be a strategy for anticancer therapies.
Recent Advancements in TRAP-6 Research
Catalog Number | Size | Price (€) | Price ($) |
---|---|---|---|
SB032-1MG | 1 mg | 77 | 96 |
SB032-5x1MG | 5 mg | 264 | 330 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume